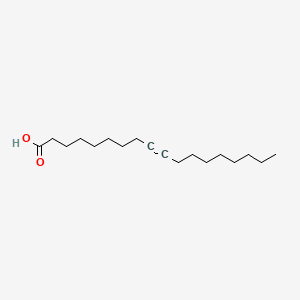

9-Octadecynoic Acid

Description

9-Octadecynoic acid has been reported in Jodina rhombifolia, Paramacrolobium coeruleum, and Panax ginseng with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

octadec-9-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTIBVZDHOMOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198647 | |

| Record name | 9-Stearolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-24-1 | |

| Record name | 9-Octadecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Stearolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Stearolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadec-9-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9KFA3WKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stearolic Acid: A Comprehensive Technical Guide to Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearolic acid (9-octadecynoic acid) is a rare, naturally occurring acetylenic fatty acid. Its unique triple bond confers distinct chemical properties that make it a molecule of interest for various applications, including chemical synthesis and potential pharmacological development. This technical guide provides an in-depth overview of the natural sources of stearolic acid, its synthesis pathways, and detailed experimental protocols.

Natural Sources of Stearolic Acid

Stearolic acid is predominantly found in the seed oils of certain plant species, particularly within the Santalaceae family. Its presence in these plants is relatively uncommon compared to more prevalent fatty acids. Stearolic acid is considered a precursor to other acetylenic fatty acids, such as ximenynic acid.[1]

Quantitative Data on Natural Sources

The concentration of stearolic acid varies significantly among different plant species. The following table summarizes the reported quantitative data for stearolic acid content in the seed oils of several identified natural sources.

| Plant Species | Family | Stearolic Acid Content (% of total fatty acids) | Reference |

| Pyrularia edulis | Santalaceae | 53.8% | [2] |

| Pyrularia pubera | Santalaceae | 19.0% | [2] |

| Santalum acuminatum | Santalaceae | 2.0 - 3.3% | [2] |

| Santalum album | Santalaceae | 2.7% | [2] |

| Santalum spicatum | Santalaceae | 1.4% | [2] |

| Artemisia blepharolepis | Asteraceae | 7.23% | [2] |

Synthesis of Stearolic Acid

Stearolic acid can be synthesized through both chemical and biological pathways.

Chemical Synthesis Pathway

A common and well-documented method for the chemical synthesis of stearolic acid is from oleic acid. This process involves two main steps: the bromination of the double bond in oleic acid to form 9,10-dibromostearic acid, followed by a double dehydrobromination to create the triple bond of stearolic acid.[3]

Materials:

-

Oleic acid

-

Bromine

-

Anhydrous ether

-

Sodium amide (sodamide)

-

Liquid ammonia

-

Ammonium chloride

-

Concentrated hydrochloric acid

-

Petroleum ether

-

Nitrogen gas supply

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, stirrer)

Procedure:

-

Bromination of Oleic Acid:

-

Dissolve oleic acid in anhydrous ether.

-

Slowly add a solution of bromine in anhydrous ether to the oleic acid solution with stirring. Maintain the temperature below 5°C.

-

Continue stirring until the bromine color persists.

-

Remove the ether by distillation under reduced pressure to obtain crude 9,10-dibromostearic acid.

-

-

Dehydrobromination of 9,10-Dibromostearic Acid:

-

In a three-necked flask equipped with a stirrer, condenser, and gas inlet, prepare a solution of sodium amide in liquid ammonia.

-

Slowly add the ethereal solution of dibromostearic acid from a dropping funnel to the sodium amide solution with continuous stirring.

-

Allow the reaction to proceed for 6 hours.

-

To neutralize the excess sodium amide, add solid ammonium chloride in portions.

-

Allow the ammonia to evaporate.

-

Add water to the remaining solid and warm the mixture to 60-70°C under a nitrogen atmosphere.

-

Acidify the mixture with an excess of concentrated hydrochloric acid.

-

-

Isolation and Purification of Stearolic Acid:

-

Separate the aqueous layer.

-

Wash the organic layer with several portions of hot water.

-

Cool the organic layer in an ice bath to solidify the crude stearolic acid.

-

Drain the residual water and dry the crude product under vacuum.

-

Dissolve the crude acid in petroleum ether at room temperature.

-

Filter to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Cool the concentrated solution to 0-5°C to crystallize the stearolic acid.

-

Collect the crystals by suction filtration and wash with a small amount of ice-cold petroleum ether.

-

A second crop of crystals can be obtained by further concentrating the mother liquor.

-

Recrystallize the combined crops from petroleum ether to obtain purified stearolic acid.[1]

-

Biosynthesis Pathway

The biosynthesis of stearolic acid in plants is not yet fully elucidated. However, it is hypothesized to originate from oleic acid through a desaturation process that introduces a triple bond at the Δ9 position. This is in contrast to the more common desaturation reactions that form double bonds. While the specific enzymes responsible for this conversion have not been definitively identified, research suggests the involvement of FAD2-like (fatty acid desaturase 2) enzymes that exhibit acetylenase activity.[4] It is believed that these specialized enzymes catalyze the conversion of the double bond in oleic acid to a triple bond, forming stearolic acid.[4]

Signaling Pathways

Currently, there is a lack of specific scientific literature detailing signaling pathways that are uniquely and directly modulated by stearolic acid. Research on the signaling roles of 18-carbon fatty acids has predominantly focused on its saturated counterpart, stearic acid, and the unsaturated oleic and linoleic acids. Therefore, no established signaling pathways for stearolic acid can be definitively described at this time. Further research is required to elucidate the potential biological activities and signaling roles of this unique acetylenic fatty acid.

Visualizations

Chemical Synthesis of Stearolic Acid from Oleic Acid

Caption: Chemical synthesis of stearolic acid.

Proposed Biosynthesis of Stearolic Acid

Caption: Proposed biosynthesis of stearolic acid.

General Fatty Acid Biosynthesis Pathway

Caption: General fatty acid biosynthesis pathway.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. PlantFAdb: 18:1-delta-9a; Stearolic acid; this compound; Stearolic acid; 9-Stearolic acid; Octadecanoic acid-9-yne [fatplants.net]

- 3. Stearolic acid - Wikipedia [en.wikipedia.org]

- 4. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Octadecynoic Acid (CAS Number: 506-24-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Octadecynoic acid, also known as stearolic acid, is a monounsaturated fatty acid characterized by a triple bond at the ninth carbon position. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and potential mechanisms of action, with a focus on its role as a DNA binding agent and a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of key signaling pathways potentially modulated by this compound. This document aims to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is an 18-carbon acetylenic fatty acid. Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₂ | [1][2][3][4] |

| Molecular Weight | 280.45 g/mol | [1][2][3][4] |

| CAS Number | 506-24-1 | [1][2][3] |

| Melting Point | 46-47 °C | [1][5] |

| Boiling Point | 189-190 °C at 2 mmHg | [1][6] |

| Water Solubility | Insoluble | [1][5] |

| pKa (Predicted) | 4.77 ± 0.10 | [1] |

| logP (Octanol/Water Partition Coefficient) | 6.3 | [2] |

| Appearance | Not specified, likely a solid at room temperature | |

| Storage | -20°C | [1] |

Biological Activity and Mechanism of Action

This compound has been identified as a bioactive lipid with distinct molecular targets. Its known biological activities include DNA binding and activation of PPARγ.

DNA Binding Activity

This compound has been shown to bind to DNA, a characteristic that is unusual for a fatty acid and suggests a novel mechanism of interaction. It was identified from a hexane extract of Schoepfia californica as a cytotoxic principle whose activity was diminished in the presence of exogenous DNA.[7] The apparent DNA dissociation constant (Kd) for this compound is 1.8 mM.[7][8] While it inhibits topoisomerase I-mediated DNA filter binding, it does not prevent the relaxation of supercoiled plasmid DNA by the enzyme.[7] The fatty acid also exhibits weak inhibitory effects on DNA polymerase alpha.[7]

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

This compound has been identified as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[8] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[9][10] Natural ligands for PPARγ include various unsaturated fatty acids.[9] Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, leading to the modulation of their transcription.[9] This activation can result in anti-inflammatory effects and regulation of metabolic processes.[9][11]

Potential Anti-Inflammatory Effects and Signaling Pathways

While direct studies on the anti-inflammatory signaling of this compound are limited, the activities of structurally related oxylipins provide strong indications of its potential mechanisms. For instance, 8-oxo-9-octadecenoic acid, a related compound, has been shown to exert significant anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[12] This inhibition is achieved through the suppression of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[12]

Specifically, the related compound was found to inhibit the phosphorylation of JNK and ERK, two major kinases in the MAPK cascade, and reduce the phosphorylation of IκB-α and the p50 subunit of NF-κB, which is crucial for its activation and nuclear translocation.[12] Given that other fatty acid derivatives have also been shown to modulate these pathways, it is plausible that this compound may exert anti-inflammatory effects through similar mechanisms, downstream of or parallel to its PPARγ agonism.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound starts from oleic acid.[1]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from oleic acid.

Methodology:

-

Bromination of Oleic Acid: Dissolve oleic acid in anhydrous ether and cool the solution to 0-5°C. Add bromine dropwise with stirring until a persistent bromine color is observed. A few drops of oleic acid can be added to discharge any excess bromine. The product of this step is 9,10-dibromostearic acid.[1]

-

Double Dehydrobromination: In a separate reaction vessel cooled with an ice-acetone bath, prepare a solution of sodium amide (NaNH₂) in liquid ammonia with a catalytic amount of anhydrous ferric chloride. Slowly add the solution of 9,10-dibromostearic acid dropwise to the sodium amide solution with vigorous stirring. The reaction is typically stirred for several hours.[1]

-

Work-up and Acidification: After the reaction is complete, quench the excess sodium amide by adding solid sodium chloride and allowing the ammonia to evaporate. Add water to the residue and heat the mixture. Acidify the solution slowly with concentrated hydrochloric acid under a nitrogen atmosphere.[1]

-

Isolation and Purification: Separate the organic layer, wash it multiple times with hot water, and then cool it in an ice bath to precipitate the crude product. The crude this compound is then purified by recrystallization from petroleum ether.[1]

DNA Binding Affinity Assay (Fluorescent Intercalator Displacement)

This method determines the binding affinity of a compound to DNA by measuring the displacement of a fluorescent intercalating dye.

Workflow for Fluorescent Intercalator Displacement Assay

Caption: Workflow of a DNA binding affinity assay.

Methodology:

-

Preparation of DNA-Dye Complex: Prepare a solution of calf thymus DNA (or a specific oligonucleotide sequence) and a fluorescent intercalator such as ethidium bromide in a suitable buffer.

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-dye complex at its excitation and emission maxima.

-

Titration with this compound: Add increasing concentrations of this compound to the DNA-dye solution.

-

Monitoring Fluorescence Quenching: After each addition of the compound, measure the fluorescence. The binding of this compound to DNA will displace the intercalating dye, leading to a decrease in the fluorescence signal.

-

Data Analysis: Plot the change in fluorescence as a function of the this compound concentration. The data can be fitted to a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the dissociation constant (Kd).[1]

PPARγ Agonist Assay (Reporter Gene Assay)

This cell-based assay quantifies the ability of a compound to activate the PPARγ receptor.

Workflow for PPARγ Reporter Gene Assay

Caption: Workflow of a PPARγ reporter gene assay.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or a specialized reporter cell line) that has been engineered to express human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).[6][13]

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).

-

Data Analysis: Plot the reporter signal as a function of the compound concentration to generate a dose-response curve and calculate the EC50 value.[13]

Anti-Inflammatory Activity Assay (Macrophage-Based)

This assay evaluates the potential of this compound to suppress inflammatory responses in macrophages.

Methodology:

-

Cell Culture and Plating: Culture RAW 264.7 murine macrophages and seed them into multi-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate the cells for a suitable duration (e.g., 18-24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess assay.[12]

-

Pro-inflammatory Cytokine Production: Quantify the levels of cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISA).[12]

-

-

Western Blot Analysis of Signaling Pathways: To investigate the mechanism, lyse the cells at earlier time points after LPS stimulation (e.g., 15-60 minutes) and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the MAPK (p-ERK, p-JNK) and NF-κB (p-IκBα, p-p65) pathways.[12]

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[12]

Signaling Pathways

PPARγ Signaling Pathway

Caption: Activation of the PPARγ signaling pathway.

Hypothesized Inhibition of Pro-inflammatory Signaling

Caption: Hypothesized anti-inflammatory mechanism of action.

Conclusion

This compound is a multifaceted bioactive lipid with demonstrated DNA binding properties and PPARγ agonist activity. Its unique structure and biological targets make it a compound of interest for further investigation in the context of metabolic diseases and inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore its therapeutic potential. Future studies should focus on elucidating the precise downstream effects of PPARγ activation by this compound and directly confirming its modulatory effects on the MAPK and NF-κB signaling pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Does it bind? An instant binding assay for DNA oligonucleotide interactive small molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A novel assay to determine the sequence preference and affinity of DNA minor groove binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

The Biological Activity of Stearolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearolic acid (9-octadecynoic acid) is an acetylenic fatty acid with the chemical formula C18H32O2.[1][2] Its structure is characterized by an 18-carbon chain with a triple bond at the ninth carbon.[1] This unique structural feature distinguishes it from its more common saturated counterpart, stearic acid, and its monounsaturated analogue, oleic acid. While research on stearolic acid is not as extensive as that on other fatty acids, emerging evidence suggests a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of stearolic acid and related fatty acids, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Inhibition of Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[3] The inhibition of SCD has been identified as a potential therapeutic strategy for a variety of metabolic diseases. While specific quantitative data for stearolic acid's inhibition of SCD is limited in publicly available literature, the structurally related acetylenic fatty acid, sterculic acid, is a known inhibitor of SCD1 with a reported IC50 value of 0.9 μM.[2]

Quantitative Data for SCD Inhibition by Related Compounds

| Compound | Target | IC50 Value | Source |

| Sterculic Acid | Stearoyl-CoA desaturase-1 (SCD1) | 0.9 μM | [2] |

| A939572 | Mouse SCD1 | <4 nM | [4] |

| A939572 | Human SCD1 | 37 nM | [4] |

| CAY10566 | Mouse SCD1 | 4.5 nM | [4] |

| CAY10566 | Human SCD1 | 26 nM | [4] |

| MK-8245 | Human SCD1 | 1 nM | [5] |

| MK-8245 | Rat and Mouse SCD1 | 3 nM | [5] |

Experimental Protocol: Stearoyl-CoA Desaturase (SCD) Inhibition Assay

A common method for assessing SCD inhibition involves a cell-based assay using radiolabeled substrates.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., stearolic acid) against SCD activity in a cell line expressing the enzyme (e.g., HepG2 cells).

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

Test compound (stearolic acid) dissolved in a suitable solvent (e.g., DMSO)

-

[14C]-stearic acid

-

Scintillation counter and fluid

-

96-well plates

Procedure:

-

Cell Culture: Culture HepG2 cells in 96-well plates until they reach confluence.

-

Compound Treatment: Treat the cells with various concentrations of stearolic acid (typically in a serial dilution) for a predetermined period (e.g., 4 hours). Include a vehicle control (DMSO) and a positive control (a known SCD inhibitor).

-

Radiolabeling: Add [14C]-stearic acid to each well and incubate for a specific duration to allow for its conversion to [14C]-oleic acid by SCD.

-

Lipid Extraction: After incubation, wash the cells and extract the total lipids.

-

Separation and Quantification: Separate the fatty acids (stearic and oleic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Quantify the radioactivity of the [14C]-stearic acid and [14C]-oleic acid spots or peaks using a scintillation counter. Calculate the percentage of conversion of stearic acid to oleic acid for each compound concentration. The SCD activity is expressed as the ratio of [14C]-oleic acid to the total of [14C]-oleic and [14C]-stearic acids.[7] Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: SCD Inhibition Assay

Caption: Workflow for determining the SCD inhibitory activity of stearolic acid.

Antibacterial Activity

While specific studies on the antibacterial properties of stearolic acid are scarce, its saturated analog, stearic acid, and its derivatives have demonstrated activity against various bacteria. For instance, a stearic acid derivative has shown antibacterial properties at a concentration of 10 µg/mL against Gram-positive bacteria like Bacillus cereus and Bacillus subtilis.[8]

Quantitative Data for Antibacterial Activity of a Related Compound

| Compound | Bacteria | Concentration/MIC | Method | Source |

| Stearic acid 4-[(n-pentoxy)phenethyl] ester | Bacillus cereus, Bacillus subtilis, Mycobacterium fortuitum | 10 µg/mL | Disc diffusion | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10]

Objective: To determine the lowest concentration of stearolic acid that inhibits the visible growth of a specific bacterium (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

Stearolic acid

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of stearolic acid in the nutrient broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of stearolic acid at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of stearolic acid.

Anticancer Activity

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][11]

Objective: To determine the IC50 of stearolic acid on the viability of cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HT-29).

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Stearolic acid

-

MTT reagent

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of stearolic acid for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Signaling Pathways in Cancer: Potential Role of Fatty Acids

Fatty acids can influence various signaling pathways implicated in cancer progression. Two such pathways are the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways.

Protein Kinase C (PKC) Signaling: PKC isoforms are involved in the regulation of cell proliferation, differentiation, and apoptosis.[12] Some studies have implicated PKC in the signaling cascade of stearate-induced apoptosis in breast cancer cells.

Caption: Potential involvement of fatty acids in the PKC-mediated apoptosis pathway.

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival.[13] Some fatty acids have been shown to modulate NF-κB activity.

Caption: Potential modulation of the NF-κB signaling pathway by fatty acids.

Anti-inflammatory Activity

The anti-inflammatory effects of stearolic acid have not been well-documented. However, stearic acid has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines through the inhibition of NF-κB and MAPK signaling pathways.[14]

Experimental Protocol: Inhibition of Protein Denaturation

This in vitro assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the denaturation of protein, which is a hallmark of inflammation.

Objective: To evaluate the ability of stearolic acid to inhibit heat-induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS)

-

Stearolic acid

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound (stearolic acid at various concentrations) and a solution of BSA or egg albumin.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 55-70°C for a specific period (e.g., 5-30 minutes).

-

Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 A higher percentage of inhibition indicates greater anti-inflammatory activity.

Conclusion

Stearolic acid, an acetylenic fatty acid, presents an interesting profile for further biological investigation. While direct quantitative data on its various activities are currently limited, its structural similarity to other biologically active fatty acids, such as stearic acid and sterculic acid, suggests potential roles in key cellular processes. The primary reported activity of a related acetylenic fatty acid is the inhibition of stearoyl-CoA desaturase, a significant target in metabolic diseases. Further research is warranted to elucidate the specific IC50 and MIC values of stearolic acid in various biological assays and to map its precise interactions with cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically explore the therapeutic potential of this unique fatty acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ursolic acid inhibits nuclear factor-κB signaling in intestinal epithelial cells and macrophages, and attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]

- 11. Charting the NF-κB pathway interactome map - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 9-Octadecynoic Acid (Stearolic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Octadecynoic acid, also known as stearolic acid, is a monounsaturated fatty acid with a distinctive triple bond between carbons 9 and 10. Its molecular formula is C18H32O2.[1][2][3][4][5] This unique acetylenic bond confers specific chemical properties and biological activities that are of growing interest in the fields of biochemistry, pharmacology, and drug development. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, experimental protocols for its analysis and biological evaluation, and its known mechanisms of action.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below, providing a ready reference for its physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H32O2 | [1][2][3][4][5] |

| Molecular Weight | 280.45 g/mol | [1][2][6] |

| Melting Point | 46-47 °C | [1][7] |

| Boiling Point | 189-190 °C at 2 mmHg | [1] |

| Density | 0.923 g/cm³ (estimate) | [7] |

| Water Solubility | Insoluble | [1][7] |

| pKa (Predicted) | 4.77 ± 0.10 | [1] |

| LogP (Predicted) | 5.55570 | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features and Data Source |

| ¹³C NMR | Spectra available from public databases such as PubChem. |

| Mass Spectrometry (GC-MS) | Data available in the NIST Mass Spectrometry Data Center.[2] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, with data from sources like Bio-Rad Laboratories.[2] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided to facilitate its use in a research setting.

Synthesis of this compound from Oleic Acid

This protocol describes a two-step synthesis involving the bromination of oleic acid followed by dehydrobromination to introduce the triple bond.[1]

Step 1: Bromination of Oleic Acid

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 100g (0.35 mol) of oleic acid in 400 mL of anhydrous ether.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add 53g (0.33 mol) of bromine dropwise while maintaining the temperature between 0-5°C. Continue the addition until the bromine color persists.

-

If excess bromine is added, add a few drops of oleic acid until the color disappears.

-

The resulting solution of 9,10-dibromostearic acid is used directly in the next step.

Step 2: Dehydrobromination

-

In a separate reaction vessel cooled with an ice-acetone bath, add 1900 mL of liquid ammonia and 1.6g of anhydrous ferric chloride.

-

Stir vigorously for 5-10 minutes, then add 3g of metallic sodium.

-

Once the evolution of hydrogen ceases, add the remaining 43g (1.87 mol) of metallic sodium in portions.

-

After the sodium has been added, slowly add the bromide solution from Step 1 dropwise.

-

Continue stirring for 6 hours.

-

Add 60g of solid sodium chloride to aid in the evaporation of ammonia.

-

Add 1000 mL of water and heat to 60-70°C under a nitrogen atmosphere.

-

Slowly acidify the mixture by adding 50 mL of concentrated hydrochloric acid.

-

Separate the aqueous layer. Wash the organic layer four times with hot water (60°C).

-

Cool the organic layer in an ice bath and collect the crude product by suction filtration.

-

Dry the crude product under a vacuum.

-

For purification, dissolve the crude product in 500 mL of petroleum ether and filter.

-

Concentrate the filtrate to 300 mL and cool to 0-5°C to induce crystallization.

-

Collect the crystals by suction filtration and wash with a small amount of cold petroleum ether.

-

A second crop of crystals can be obtained by concentrating the mother liquor.

-

Recrystallize the combined products from 300 mL of petroleum ether and dry under vacuum to yield this compound.

Biological Assays

1. DNA Binding Assay

This protocol provides a general method to assess the interaction of this compound with DNA.

-

Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2).[8]

-

The purity of the DNA solution should be checked by measuring the A260/A280 ratio, which should be >1.8.[8]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a quartz cuvette, mix a fixed concentration of this compound with increasing concentrations of calf thymus DNA in the buffer.[8]

-

Record the UV-visible absorption spectra over a relevant wavelength range (e.g., 240-350 nm).[8]

-

Alternatively, fluorescence spectroscopy can be used. In this case, excite the sample at an appropriate wavelength and record the emission spectra.[9]

-

Changes in the absorbance or fluorescence intensity can be used to determine the binding constant of the interaction.

2. Topoisomerase I Inhibition Assay

This assay is designed to screen for inhibitors of human topoisomerase I.

-

The assay is based on the relaxation of supercoiled plasmid DNA by topoisomerase I.[10][11]

-

Reactions should be assembled on ice and typically contain the reaction buffer, supercoiled plasmid DNA (e.g., pHOT1), the test compound (this compound), and topoisomerase I enzyme.[12]

-

A positive control, such as camptothecin, should be included.[12]

-

Initiate the reaction by transferring the tubes to a 37°C heat block for 30 minutes.[12]

-

Terminate the reaction by adding SDS to a final concentration of 1% and proteinase K (50 µg/mL).[12]

-

Analyze the reaction products by agarose gel electrophoresis.

-

Inhibitors of the enzyme will prevent the relaxation of the supercoiled DNA, which will be visible as a distinct band on the gel compared to the relaxed DNA in the control.

3. Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory effects of this compound by measuring its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[13]

-

After a 24-hour incubation period, collect the cell culture medium.[13]

-

Measure the amount of NO in the medium using the Griess reaction assay.[13]

-

A reduction in NO levels in the presence of this compound indicates anti-inflammatory activity.

Biological Activity and Signaling Pathways

This compound has demonstrated several significant biological activities, primarily related to its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Effects

Research has shown that derivatives of octadecynoic acid can exert anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been observed to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The diagram below illustrates the proposed mechanism of the anti-inflammatory action of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C18H32O2 | CID 68167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Stearolic acid - Wikipedia [en.wikipedia.org]

- 6. This compound (CAS 506-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. lookchem.com [lookchem.com]

- 8. Interaction of indomethacin with calf thymus DNA: a multi-spectroscopic, thermodynamic and molecular modelling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of 6 Mercaptopurine with Calf Thymus DNA – Deciphering the Binding Mode and Photoinduced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. topogen.com [topogen.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 9-Octadecynoic Acid: From Discovery to Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Octadecynoic acid, also known as stearolic acid, is an 18-carbon acetylenic fatty acid with a triple bond at the ninth carbon. Initially identified from a plant source through bioassay-guided fractionation, this compound has garnered interest for its unique chemical structure and biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its known biological interactions, particularly with DNA and topoisomerase I. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Discovery and History

This compound was identified as a cytotoxic natural product from a hexane extract of the plant Schoepfia californica.[1] Its discovery was the result of a novel bioassay designed to identify natural principles that bind to DNA.[1] Researchers observed that the cytotoxicity of the plant extract to cultured KB cells was significantly reduced when calf thymus DNA was added to the culture medium, suggesting the presence of a DNA-binding agent.[1] Subsequent fractionation of this extract led to the isolation and characterization of this compound as the active principle.[1]

Historically, the synthesis of acetylenic fatty acids like this compound has been a subject of chemical interest. The most common and established method for its synthesis involves the conversion of the readily available oleic acid.[2] This process, which has been refined over the years, typically involves a two-step sequence of halogenation of the double bond followed by a double dehydrohalogenation to introduce the triple bond.[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₂O₂ | [3][4] |

| Molar Mass | 280.45 g/mol | [1][3] |

| Melting Point | 43-48 °C | [5][6] |

| Boiling Point | 189-190 °C at 1.8-2 mmHg | [5][6] |

| Density | 0.9365 g/cm³ (estimate) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [4] |

| CAS Number | 506-24-1 | [3][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 280. Key fragments observable. | [3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C≡C (alkyne) stretch, C=O (carboxyl) stretch, and O-H (carboxyl) stretch. | [7] |

| ¹³C Nuclear Magnetic Resonance (NMR) | The chemical shifts of the acetylenic carbons are a key feature. A comprehensive study of acetylenic fatty acids provides the basis for assigning the spectrum. The influence of the carboxylic acid group and the triple bond on the chemical shifts of adjacent carbons has been systematically analyzed. | [8] |

Experimental Protocols

Synthesis of this compound from Oleic Acid

This protocol describes a common method for the synthesis of this compound from oleic acid, involving the bromination of the double bond followed by dehydrobromination to form the alkyne.

Step 1: Bromination of Oleic Acid to 9,10-Dibromostearic Acid

-

Dissolve oleic acid in a suitable solvent such as glacial acetic acid or a halogenated solvent (e.g., carbon tetrachloride).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint permanent bromine color persists.

-

The product, 9,10-dibromostearic acid, can be isolated by pouring the reaction mixture into water and collecting the precipitate. Recrystallization from ethanol or petroleum ether can be performed for purification.

Step 2: Dehydrobromination of 9,10-Dibromostearic Acid to this compound

-

Reflux the 9,10-dibromostearic acid with a strong base. A common reagent is a solution of potassium hydroxide in ethanol.

-

The reaction is typically carried out for several hours to ensure complete double dehydrobromination.

-

After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

The crude product is then collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent like acetone or petroleum ether.

The overall workflow for this synthesis is depicted in the following diagram:

Biological Activity and Signaling Pathways

DNA Binding and Topoisomerase I Inhibition

This compound has been shown to bind to DNA with an apparent dissociation constant of 1.8 mM.[1] This interaction is noteworthy as the molecule does not possess the typical structural features of known DNA binding agents.[1] Furthermore, it has been demonstrated to inhibit topoisomerase I-mediated DNA filter binding.[1] However, it does not inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I, suggesting a specific mode of interaction with the enzyme-DNA complex rather than a direct inhibition of the enzyme's catalytic activity.[1] It is also a weak inhibitor of DNA polymerase alpha.[1]

The proposed mechanism of topoisomerase I inhibition by some agents involves the stabilization of the covalent enzyme-DNA intermediate, often referred to as the "cleavable complex."[9] While the precise mechanism for this compound is not fully elucidated, its ability to inhibit filter binding suggests an interference with this complex.

Potential Involvement in Cellular Signaling

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, 8-oxo-9-octadecenoic acid, provides valuable insights. This related molecule has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in macrophage cells.[5] Specifically, it was observed to decrease the phosphorylation of JNK and ERK (kinases in the MAPK pathway) and inhibit the phosphorylation of IκB-α and the p50 subunit of NF-κB.[5] Given the structural similarity, it is plausible that this compound could engage with similar cellular targets.

Saturated and polyunsaturated fatty acids are known to modulate the Toll-like receptor-4 (TLR4) signaling pathway, which can lead to the activation of both MyD88-dependent and PI3K/AKT pathways, ultimately influencing NF-κB activation.[4] It is conceivable that this compound, as an unsaturated fatty acid, could also interact with these pathways.

The following diagram illustrates a hypothetical signaling pathway based on the activities of related fatty acids.

Conclusion

This compound stands as a unique fatty acid with demonstrated biological activity. Its discovery through a DNA-binding assay highlights the potential for finding novel bioactive molecules from natural sources. The established synthetic route from oleic acid makes it an accessible compound for further research. While its interaction with DNA and topoisomerase I has been characterized to some extent, the precise molecular mechanisms and its broader role in cellular signaling remain areas for future investigation. This technical guide consolidates the current knowledge on this compound, providing a solid foundation for researchers and drug development professionals to explore its potential applications.

References

- 1. chembk.com [chembk.com]

- 2. This compound (CAS 506-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C18H32O2 | CID 68167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reciprocal modulation of Toll-like receptor-4 signaling pathways involving MyD88 and phosphatidylinositol 3-kinase/AKT by saturated and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Stearolic acid - Wikipedia [en.wikipedia.org]

- 8. Fatty acids. Part 48. 13C nuclear magnetic resonance studies of acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 9-Octadecynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Octadecynoic acid (Stearolic acid), a monounsaturated fatty acid with its triple bond at the ninth carbon. The information presented herein is crucial for its identification, characterization, and utilization in various research and development applications, including drug development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental 1H and 13C NMR spectra for this compound are not widely available in public spectral databases, predicted data based on its chemical structure provides valuable insight. The following tables present predicted chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.35 | Triplet | H-2 (α-CH₂) |

| ~2.14 | Triplet | H-8, H-11 (Allylic CH₂) |

| ~1.63 | Quintet | H-3 (β-CH₂) |

| ~1.2-1.4 | Multiplet | H-4 to H-7, H-12 to H-17 (Methylene chain) |

| ~0.88 | Triplet | H-18 (Terminal CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~180.0 | C-1 (Carboxylic Acid) |

| ~80.0 | C-9, C-10 (Alkynyl) |

| ~34.0 | C-2 (α-CH₂) |

| ~31.9 | C-16 |

| ~29.0-29.7 | C-4 to C-7, C-12 to C-15 (Methylene chain) |

| ~24.7 | C-3 (β-CH₂) |

| ~22.7 | C-17 |

| ~19.0 | C-8, C-11 (Allylic CH₂) |

| ~14.1 | C-18 (Terminal CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2917 | Strong | C-H stretch (alkane) |

| ~2849 | Strong | C-H stretch (alkane) |

| ~1708 | Strong | C=O stretch (carboxylic acid) |

| ~1465 | Medium | C-H bend (alkane) |

| ~938 | Broad | O-H bend (carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry (MS) Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 280.2 | Moderate | [M]⁺ (Molecular Ion) |

| 263.2 | Low | [M-OH]⁺ |

| 237.2 | Low | [M-C₃H₇O]⁺ |

| 153.1 | Moderate | |

| 139.1 | Moderate | |

| 125.1 | Moderate | |

| 111.1 | High | |

| 97.1 | High | |

| 83.1 | High | |

| 69.1 | High | |

| 55.1 | High |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

FT-IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the neat this compound sample is placed directly on the ATR crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (GC-MS and LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid group of this compound is typically derivatized to its methyl ester (FAME). This is commonly achieved by reaction with a methylating agent such as BF₃-methanol or by a base-catalyzed transesterification.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used, for example, starting at 100 °C, holding for 1 minute, then ramping to 250 °C at a rate of 10 °C/min, and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-500.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

Sample Preparation: The sample is dissolved in a suitable solvent compatible with the mobile phase, such as a mixture of acetonitrile and isopropanol.

Instrumentation and Parameters:

-

Liquid Chromatograph:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of two solvents, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility of 9-Octadecynoic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Octadecynoic acid, also known as stearolic acid, is an 18-carbon acetylenic fatty acid with a triple bond at the ninth carbon. Its unique structure imparts specific physicochemical properties that are of interest in various fields, including biochemistry, materials science, and pharmacology. Understanding the solubility of this compound in different solvents is critical for its application in drug delivery systems, as a synthetic intermediate, and in the study of lipid metabolism and membrane biophysics. This technical guide provides a comprehensive overview of the solubility of this compound, details the experimental methods for its determination, and illustrates a typical workflow for solubility assessment.

Data Presentation: Solubility of this compound

The solubility of this compound has been experimentally determined in a range of organic solvents. The following table summarizes the mole fraction solubility (x₁) of this compound at various temperatures, based on the critically evaluated data from the work of Kolb and Brown, as reported in the IUPAC–NIST Solubility Data Series.[1][2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Heptane | 233.2 | Data to be populated from source |

| 243.2 | Data to be populated from source | |

| 253.2 | Data to be populated from source | |

| 263.2 | Data to be populated from source | |

| Methylbenzene | 233.2 | Data to be populated from source |

| 243.2 | Data to be populated from source | |

| 253.2 | Data to be populated from source | |

| 263.2 | Data to be populated from source | |

| Ethyl Acetate | 233.2 | Data to be populated from source |

| 243.2 | Data to be populated from source | |

| 253.2 | Data to be populated from source | |

| 263.2 | Data to be populated from source | |

| 1,1'-Oxybisethane (Diethyl Ether) | 233.2 | Data to be populated from source |

| 243.2 | Data to be populated from source | |

| 253.2 | Data to be populated from source | |

| 263.2 | Data to be populated from source | |

| Methanol | 233.2 | Data to be populated from source |

| 243.2 | Data to be populated from source | |

| 253.2 | Data to be populated from source | |

| 263.2 | Data to be populated from source | |

| Propanone (Acetone) | 233.2 | Data to be populated from source |

| 243.2 | Data to be populated from source | |

| 253.2 | Data to be populated from source | |

| 263.2 | Data to be populated from source |

Note: The quantitative data is sourced from the IUPAC–NIST Solubility Data Series, specifically from the compiled and evaluated data of Kolb and Brown. Researchers are encouraged to consult the original publication for the precise mole fraction values: J. Phys. Chem. Ref. Data 50, 043105 (2021).

Generally, this compound is considered insoluble in water.

Experimental Protocols

The determination of fatty acid solubility is a fundamental experimental procedure. The two primary methods employed in the foundational studies of this compound solubility are the gravimetric method and the acid-base titrimetric method.

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled water or oil bath with shaker

-

Sealed, temperature-resistant glass vials or flasks

-

Analytical balance (accurate to ±0.0001 g)

-

Syringe with a filter attachment (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the collected saturated solution to a pre-weighed evaporation dish.

-

Drying: Carefully evaporate the solvent under a gentle stream of inert gas or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the acid. For heat-sensitive compounds, a vacuum desiccator can be used.

-

Mass Determination: Once the solvent is completely removed, weigh the evaporation dish containing the dried this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the mass of the solvent. This can be converted to other units such as g/100 mL or mole fraction.

Acid-Base Titrimetric Method for Solubility Determination

This method determines the concentration of the acidic solute in a saturated solution by titrating it with a standardized base.

Materials:

-

Saturated solution of this compound (prepared as in the gravimetric method)

-

Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide)

-

Phenolphthalein indicator solution

-

Burette, pipette, and Erlenmeyer flasks

-

Analytical balance

Procedure:

-

Sample Preparation and Equilibration: Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Aliquoting: Withdraw a precise volume or mass of the clear, saturated supernatant using a pipette or by weighing a withdrawn sample.

-

Titration Setup: Transfer the aliquot to an Erlenmeyer flask. If the solvent is not miscible with water, an appropriate co-solvent may be needed. Add a few drops of phenolphthalein indicator.

-

Titration: Titrate the solution with the standardized sodium hydroxide solution from a burette until the endpoint is reached, indicated by a persistent faint pink color.

-

Calculation: Use the volume of the titrant and its known concentration to calculate the moles of this compound in the aliquot. The solubility can then be expressed in terms of molarity, g/L, or other relevant units.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Biological Context and Signaling

While extensive research on the specific signaling pathways of this compound is ongoing, studies on related fatty acids provide a framework for its potential biological roles. Fatty acids are known to act as signaling molecules that can modulate various cellular processes.

A structurally similar compound, 8-oxo-9-octadecenoic acid, has been shown to exhibit anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in macrophage cells. This suggests that acetylenic fatty acids and their derivatives may play a role in modulating inflammatory responses.

Furthermore, this compound itself has been identified as a DNA-binding agent that can inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. This finding points to a potential role for this compound in modulating cellular processes at the level of DNA metabolism.

The following diagram illustrates a generalized inflammatory signaling pathway that could potentially be modulated by fatty acids like this compound or its derivatives.

Caption: Potential modulation of inflammatory signaling by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stearolic acid, its derivatives, and related compounds, with a focus on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Stearolic Acid

Stearolic acid, also known as 9-octadecynoic acid, is an acetylenic fatty acid characterized by an 18-carbon chain with a triple bond between carbons 9 and 10.[1] Its unique chemical structure imparts distinct physical and chemical properties, making it a subject of interest for chemical synthesis and biological evaluation. While it occurs naturally in some plant species, it is relatively rare compared to its olefinic and saturated counterparts, oleic acid and stearic acid.[1] The presence of the acetylenic bond provides a site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Physicochemical Properties of Stearolic Acid

A summary of the key physicochemical properties of stearolic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 280.45 g/mol | --INVALID-LINK-- |

| Melting Point | 45-47 °C | --INVALID-LINK-- |

| Boiling Point | 189-190 °C at 2 mmHg | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | --INVALID-LINK-- |

| pKa (Predicted) | 4.77 ± 0.10 | --INVALID-LINK-- |

Synthesis of Stearolic Acid and Its Derivatives

Synthesis of Stearolic Acid

Stearolic acid can be synthesized from the more abundant oleic acid. The synthesis involves the bromination of the double bond in oleic acid, followed by a double dehydrobromination reaction to introduce the triple bond.

Experimental Protocol: Synthesis of Stearolic Acid from Oleic Acid

Materials:

-

Oleic acid

-

Bromine

-

Potassium hydroxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Bromination: Dissolve oleic acid in a suitable solvent such as diethyl ether. Cool the solution in an ice bath. Add a solution of bromine in the same solvent dropwise with stirring until the bromine color persists.

-

Dehydrobromination: Remove the solvent under reduced pressure. To the resulting dibromo-stearic acid, add a solution of potassium hydroxide in ethanol. Reflux the mixture for several hours.

-

Work-up: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid. Extract the product with diethyl ether. Wash the ether extract with water and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent to obtain crude stearolic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Stearolic Acid Derivatives

The carboxylic acid group of stearolic acid is a versatile handle for the synthesis of various derivatives, including esters and amides.

Experimental Protocol: Synthesis of Methyl Stearolate

Materials:

-

Stearolic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Esterification: In a round-bottom flask, dissolve stearolic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours.

-

Work-up: After cooling, add water to the reaction mixture and extract the product with diethyl ether. Wash the ether layer sequentially with water, sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield methyl stearolate. The product can be purified by distillation under reduced pressure.

Experimental Protocol: Synthesis of Stearolamide

Materials:

-

Stearolic acid

-

Thionyl chloride

-

Ammonia solution (or a primary/secondary amine)

-

Dichloromethane

-

Sodium bicarbonate solution

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve stearolic acid in dichloromethane. Add thionyl chloride dropwise at room temperature. Reflux the mixture for one hour.

-

Amidation: Cool the reaction mixture and slowly add it to a cooled, stirred solution of concentrated ammonia (or a primary/secondary amine) in dichloromethane.

-

Work-up: Stir the reaction mixture for an additional hour at room temperature. Wash the organic layer with water and sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The resulting stearolamide can be purified by recrystallization.

Biological Activities of Stearolic Acid Derivatives

Derivatives of stearolic acid and related acetylenic fatty acids have been investigated for a range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects.

Anticancer Activity

While comprehensive data on a wide range of stearolic acid derivatives is limited, studies on related fatty acid derivatives provide insights into their potential as anticancer agents. For instance, ester derivatives of stearic acid have shown significant growth inhibition of human breast cancer cell lines.

Table 2: Cytotoxicity of Propofol Stearate against Human Breast Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| MDA-MB-361 | > 25 |

| MCF-7 | > 25 |

| MDA-MB-231 | ~25 |

Data adapted from a study on a stearic acid ester conjugate, suggesting a potential area of investigation for corresponding stearolic acid esters.

Antifungal Activity

Acetylenic fatty acids and their derivatives have demonstrated promising antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antifungal efficacy.

Table 3: Antifungal Activity of Selected Acetylenic Fatty Acids

| Compound | Fungal Strain | MIC (µg/mL) |

| 6-Nonadecynoic acid | Candida albicans | 0.52 |

| 2,6-Hexadecadiynoic acid | Candida albicans (fluconazole-resistant) | 11 |

| 9,12-Octadecadienoic acid derivative (L8) | Aspergillus niger | - (most active) |

Data compiled from studies on various acetylenic fatty acids, indicating the potential for stearolic acid derivatives to exhibit similar activities.[2][3]

Mechanisms of Action and Signaling Pathways

The biological effects of stearolic acid and its derivatives are thought to be mediated through various mechanisms, including enzyme inhibition and interactions with nucleic acids.

Inhibition of Lipoxygenase (LOX)

Acetylenic fatty acids can act as suicide substrates for lipoxygenases, enzymes involved in the inflammatory response. The triple bond is believed to be crucial for this irreversible inhibition. The proposed mechanism involves the enzymatic conversion of the acetylenic fatty acid into a reactive allene hydroperoxide intermediate, which then inactivates the enzyme.

Inhibition of Cyclooxygenase (COX)

Fatty acids can modulate the activity of cyclooxygenase (COX) enzymes, which are also key players in inflammation. While specific data for stearolic acid is scarce, other fatty acids are known to bind to an allosteric site on COX-2, thereby affecting its catalytic activity. This suggests a potential mechanism for stearolic acid derivatives to modulate prostaglandin synthesis.

DNA Binding and Topoisomerase Inhibition

Stearolic acid (this compound) has been identified as a DNA-binding agent. It has been shown to weakly inhibit DNA topoisomerase I and DNA polymerase alpha.[1] Topoisomerases are crucial enzymes involved in managing DNA topology during replication and transcription, making them important targets for anticancer drugs. The inhibition of these enzymes by stearolic acid derivatives could represent a key mechanism for their potential cytotoxic effects.

Experimental Protocols for Biological Assays

Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-